(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate
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Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core and a sulfonamide group, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the sulfonamide group and the phenylpropanoate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The chromenone core and sulfonamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)hexanoate
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate
Uniqueness
What sets 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C28H27NO6S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H27NO6S/c1-17-10-12-22(13-11-17)36(32,33)29-23(16-21-8-6-5-7-9-21)28(31)35-25-15-18(2)14-24-26(25)19(3)20(4)27(30)34-24/h5-15,23,29H,16H2,1-4H3/t23-/m0/s1 |
InChI Key |
KZVLQZFRXYIUJN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=CC(=CC4=C3C(=C(C(=O)O4)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC(=CC4=C3C(=C(C(=O)O4)C)C)C |
Origin of Product |
United States |
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